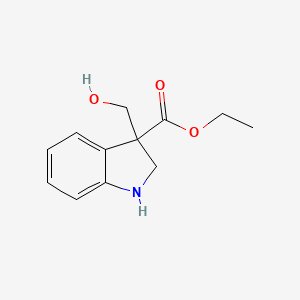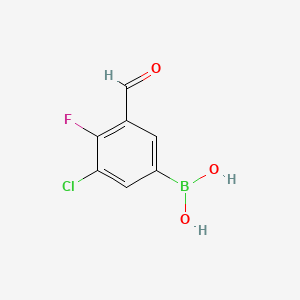
3-Chloro-4-fluoro-5-formylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluoro-5-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and formyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-formylphenylboronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-fluoro-5-formylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-4-fluoro-5-carboxyphenylboronic acid.
Reduction: 3-Chloro-4-fluoro-5-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-fluoro-5-formylphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological interactions involving boronic acids.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluoro-5-formylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes such as proteases and kinases . The formyl group can also participate in various chemical reactions, further enhancing the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Fluoro-3-formylphenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-Formylphenylboronic acid: Lacks the chlorine and fluorine substituents, resulting in different chemical properties and reactivity.
Uniqueness
3-Chloro-4-fluoro-5-formylphenylboronic acid is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions. This makes it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry and industrial applications.
Propriétés
Formule moléculaire |
C7H5BClFO3 |
|---|---|
Poids moléculaire |
202.38 g/mol |
Nom IUPAC |
(3-chloro-4-fluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-5(8(12)13)1-4(3-11)7(6)10/h1-3,12-13H |
Clé InChI |
QJXQDPZPHFUZAZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)Cl)F)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


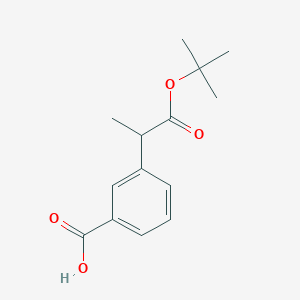

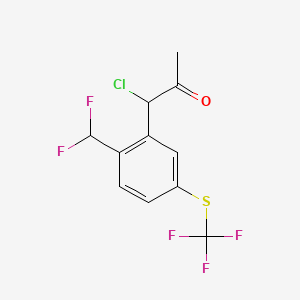
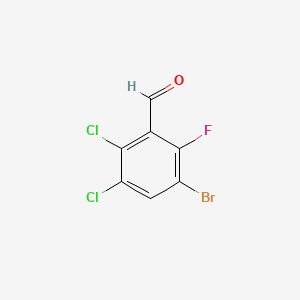
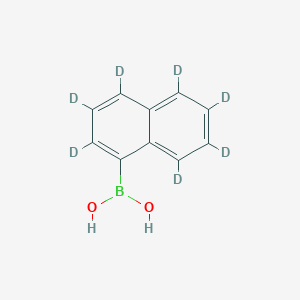

![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)

![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
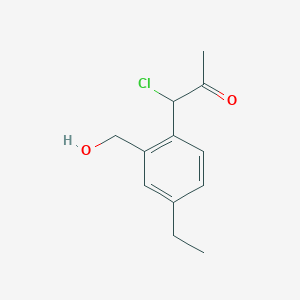
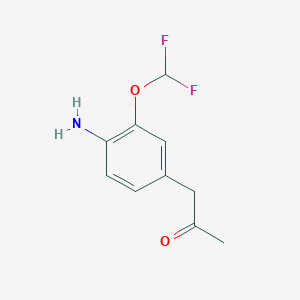
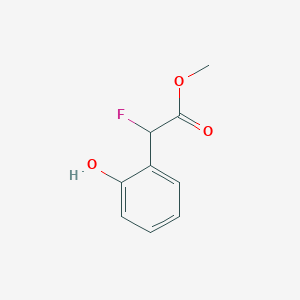
![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
